6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide
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Overview
Description
N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide is a compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of appropriate aldehydes with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrano[2,3-d]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production methods for N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Hedgehog signaling pathway, which is crucial in cell proliferation and differentiation . The compound binds to key proteins in the pathway, preventing their activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-d]pyrimidine derivatives such as:
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide is unique due to its specific substitution pattern and the presence of the cyanamide group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further exploration in drug discovery and development.
Properties
CAS No. |
88696-62-2 |
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Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide |
InChI |
InChI=1S/C8H8N4O/c9-5-11-8-10-4-6-2-1-3-13-7(6)12-8/h4H,1-3H2,(H,10,11,12) |
InChI Key |
OBDOUIMLSQBKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N=C2OC1)NC#N |
Origin of Product |
United States |
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